N,3-Dimethylmorphinan
Description
N,3-Dimethylmorphinan is a synthetic morphinan derivative characterized by methyl substitutions at the nitrogen atom (N-methyl) and the 3-position of the morphinan scaffold. Morphinan derivatives are structurally related to morphine but often exhibit modified pharmacological profiles due to substituent variations.
Properties
Molecular Formula |
C18H25N |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3 |
InChI Key |
KBEZZLAAKIIPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of N,3-Dimethylmorphinan include:
Opioid Receptor Affinity and Selectivity
Substituents at the 3- and N-positions critically influence µ-opioid receptor (MOR) affinity:
- 3-Methoxy substitution (dextromethorphan): Reduces MOR binding (antitussive activity) but enhances σ₁ receptor interaction .
- 3-Hydroxy substitution (levorphanol): Increases MOR affinity (subnanomolar range), comparable to 14-O-methyloxymorphone .
- N-substituents : Larger groups (e.g., phenethyl, cyclopropylmethyl) reduce agonist activity and may confer antagonist properties .
This compound’s MOR affinity is hypothesized to be lower than levorphanol but higher than dextromethorphan due to steric and electronic effects of methyl groups .
Pharmacological Activity and Therapeutic Use
- Analgesia: Levorphanol (3-hydroxy-N-methylmorphinan) is 4–8x more potent than morphine due to high MOR affinity .
- Antitussive Action : Dextromethorphan (3-methoxy-N-methylmorphinan) lacks significant MOR activity but suppresses cough via σ₁ receptors .
- Addiction Liability: N-phenethyl derivatives (e.g., d-3-hydroxy-N-phenethylmorphinan) show minimal physical dependence, contrasting with N-methyl analogs like levorphanol .
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